Cas no 194159-18-7 (Ganciclovir Mono-O-propionate)
Ganciclovir Mono-O-propionate Chemical and Physical Properties
Names and Identifiers
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- Ganciclovir Mono-O-propionate
- [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate
- Ganciclovir Impurity B
- Gancyclovir Impurity 6
- Ganciclovir EP impurity B
- Ganciclovir Monopropionate
- Ganciclovir Monoproprionate
-
- Inchi: 1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20)
- InChI Key: WWWAJZGPKYMTAM-UHFFFAOYSA-N
- SMILES: O(CN1C=NC2C(NC(N)=NC1=2)=O)C(CO)COC(CC)=O
Ganciclovir Mono-O-propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G235020-50mg |
Ganciclovir Mono-O-propionate |
194159-18-7 | 50mg |
$ 230.00 | 2023-09-07 | ||
| TRC | G235020-500mg |
Ganciclovir Mono-O-propionate |
194159-18-7 | 500mg |
$ 1748.00 | 2023-09-07 | ||
| A2B Chem LLC | AE83449-100mg |
Ganciclovir Monoproprionate |
194159-18-7 | > 95% | 100mg |
$962.00 | 2024-04-20 | |
| A2B Chem LLC | AE83449-1g |
Ganciclovir Monoproprionate |
194159-18-7 | > 95% | 1g |
$2543.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-489553-50mg |
Ganciclovir Mono-O-propionate, |
194159-18-7 | 50mg |
¥3084.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489554-1mg |
Ganciclovir Mono-O-propionate-d5, |
194159-18-7 | 1mg |
¥3234.00 | 2023-09-05 | ||
| Biosynth | UHA15918-10 mg |
Ganciclovir mono-o-propionate |
194159-18-7 | 10mg |
$105.00 | 2023-01-02 | ||
| Biosynth | UHA15918-25 mg |
Ganciclovir mono-o-propionate |
194159-18-7 | 25mg |
$197.00 | 2023-01-02 | ||
| Biosynth | UHA15918-50 mg |
Ganciclovir mono-o-propionate |
194159-18-7 | 50mg |
$315.00 | 2023-01-02 | ||
| Biosynth | UHA15918-100 mg |
Ganciclovir mono-o-propionate |
194159-18-7 | 100MG |
$504.00 | 2023-01-02 |
Ganciclovir Mono-O-propionate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ganciclovir Mono-O-propionate
Ganciclovir Mono-O-propionate (CAS No. 194159-18-7): A Comprehensive Overview in Modern Pharmaceutical Research
Ganciclovir Mono-O-propionate, chemically designated as Ganciclovir Mono-O-propionate (CAS No. 194159-18-7), is a significant compound in the realm of pharmaceutical chemistry and biomedicine. This derivative of ganciclovir has garnered considerable attention due to its unique pharmacological properties and potential applications in antiviral therapy. The compound's molecular structure and functional groups contribute to its distinct mechanism of action, making it a subject of extensive research in the development of novel therapeutic agents.
The chemical structure of Ganciclovir Mono-O-propionate features a propionic acid moiety attached to the ganciclovir backbone. This modification enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery. The propionate group also influences its interaction with biological targets, potentially leading to improved efficacy against viral infections. Recent studies have highlighted the compound's ability to inhibit viral replication by interfering with DNA synthesis, a mechanism that is particularly relevant in the treatment of herpesviruses.
In the context of modern pharmaceutical research, Ganciclovir Mono-O-propionate has been investigated for its potential in overcoming drug resistance associated with ganciclovir itself. Resistance to ganciclovir is often mediated by mutations in viral DNA polymerase, which reduce the drug's binding affinity. By exploring derivatives like Ganciclovir Mono-O-propionate, researchers aim to develop compounds that can circumvent these resistance mechanisms. Preliminary in vitro studies suggest that this derivative exhibits a higher binding affinity for viral DNA polymerase compared to its parent compound, thereby enhancing its antiviral activity.
The pharmacokinetic profile of Ganciclovir Mono-O-propionate is another area of active investigation. Unlike ganciclovir, which has a relatively short half-life and requires frequent dosing, Ganciclovir Mono-O-propionate may offer improved pharmacokinetic properties. This could translate into fewer dosing intervals and better patient compliance, which are essential factors in long-term therapeutic regimens. Additionally, the compound's solubility profile may facilitate the development of oral formulations, further expanding its therapeutic applications.
Advances in computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between Ganciclovir Mono-O-propionate and biological targets. These techniques have enabled researchers to predict binding affinities, identify potential drug-drug interactions, and optimize drug design. For instance, molecular dynamics simulations have revealed that the propionate group enhances the compound's stability within the active site of viral DNA polymerase, thereby improving its efficacy.
The clinical potential of Ganciclovir Mono-O-propionate has not been fully explored yet, but early-phase studies show promising results. Researchers are particularly interested in its application against herpesviruses such as cytomegalovirus (CMV) and varicella-zoster virus (VZV). These viruses pose significant health risks, especially for immunocompromised patients. By developing more effective derivatives like Ganciclovir Mono-O-propionate, scientists hope to provide novel treatment options that are more potent and less prone to resistance.
Safety and tolerability studies are crucial before Ganciclovir Mono-O-propionate can be translated into clinical practice. Preliminary toxicology studies indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to assess long-term safety profiles and potential adverse reactions. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these studies and bring this promising compound closer to market approval.
The development of Ganciclovir Mono-O-propionate exemplifies the importance of derivative design in pharmaceutical innovation. By modifying existing drugs with strategic functional groups, researchers can enhance their therapeutic potential while minimizing side effects. This approach has been successful in various therapeutic areas, including antiviral therapy. The success story of Ganciclovir Mono-O-propionate serves as an inspiration for future drug development endeavors.
In conclusion, Ganciclovir Mono-O-propionate (CAS No. 194159-18-7) represents a significant advancement in antiviral therapy. Its unique chemical structure and pharmacological properties make it a promising candidate for treating viral infections caused by herpesviruses. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacokinetic profile, and ensure its safety for clinical use. As our understanding of viral pathogenesis continues to evolve, compounds like Ganciclovir Mono-O-propionate will play an increasingly important role in combating infectious diseases.
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